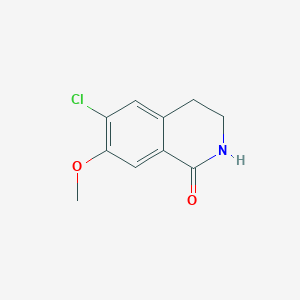

6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one

Overview

Description

Molecular Structure Analysis

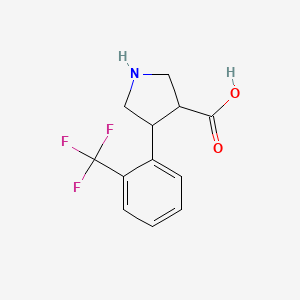

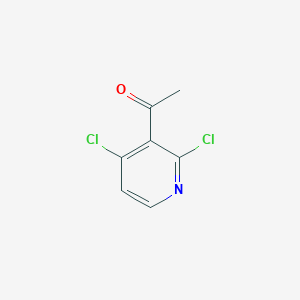

The molecular structure of 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one consists of a chlorinated isoquinoline ring with a methoxy group and a carbonyl (ketone) functional group. The chlorine atom is attached to the sixth carbon, and the methoxy group is at the seventh position. The structure plays a crucial role in its biological activity and interactions .

Physical And Chemical Properties Analysis

- Toxicity : The compound is labeled with the GHS07 pictogram, indicating a warning. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures should be taken during handling .

Scientific Research Applications

Advanced Spectroscopy and Computational Analysis

Research has been conducted using time-resolved absorption, resonance FT-IR, and Raman biospectroscopy, along with density functional theory (DFT), to study the vibronic-mode coupling structure in vibrational spectra analysis of similar compounds to 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one (Heidari et al., 2019).

Receptor Binding and Melatonin Analogs

Studies have explored derivatives of this compound for their binding affinity with melatonin receptors, which can potentially contribute to the understanding of the binding site nature of melatonin receptors (Faust et al., 2000).

Quantum Entanglement in Cancer Diagnosis

Research utilizing a moving nano molecule similar to 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one has been conducted to study the interaction with a two-mode field in the presence of two-photon transitions for human cancer cells, tissues, and tumors diagnosis, employing Von Neumann entropy and Jaynes-Cummings Model (Alireza et al., 2019).

Synthetic Methodology Development

There has been development in the synthesis of derivatives of 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one, which contribute to the advancement of efficient and reproducible synthetic routes in organic chemistry (Zheng et al., 2009).

Exploration in Natural Products

Isolation and characterization of alkaloids from natural sources, such as Menispermum dauricum, have been performed, which includes compounds structurally related to 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one. This research contributes to the understanding of the chemical diversity in nature and potential biological activities (Zhang et al., 2004).

properties

IUPAC Name |

6-chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h4-5H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQXCTLKDZGEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCNC(=O)C2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)

![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)